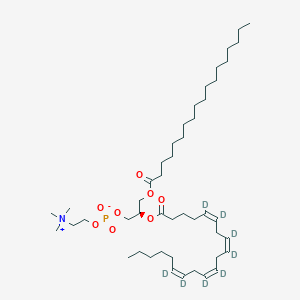

1-Stearoyl-2-Arachidonoyl PC-d8

Übersicht

Beschreibung

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC ist ein deuteriertes Phospholipid. Es ist ein Derivat von 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC, bei dem Wasserstoffatome durch Deuterium ersetzt wurden. Diese Verbindung wird als interner Standard zur Quantifizierung ihres nicht-deuterierten Gegenstücks in verschiedenen analytischen Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet .

Herstellungsmethoden

Die Synthese von 1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC beinhaltet die Einarbeitung von Deuterium in das MolekülDie Reaktionsbedingungen beinhalten typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuteriumatomen zu gewährleisten .

Chemische Reaktionsanalyse

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den ungesättigten Bindungen im Arachidonsäureteil auftreten.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Phosphatidylcholingruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Hydroperoxiden führen, während Reduktion zu gesättigten Derivaten führen kann .

Wirkmechanismus

Target of Action

The primary targets of 1-Stearoyl-2-Arachidonoyl PC-d8 are Protein Kinase C (PKC) and Cyclooxygenase (COX-2) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .

Mode of Action

This compound, as a diacyl glycerol (DAG), allosterically activates PKC . This activation affects cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels . As a substrate for COX-2, it mediates signaling and is the preferred substrate for the 85 kDa cytosolic phospholipase .

Biochemical Pathways

The activation of PKC and COX-2 by this compound leads to the regulation of various biochemical pathways. These include pathways involved in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The regulation of intracellular free calcium levels also impacts numerous cellular processes .

Result of Action

The activation of PKC and COX-2 by this compound can lead to a variety of cellular effects. These include changes in cell growth, development, survival, and apoptosis, as well as potential roles in carcinogenesis and metastasis . The regulation of intracellular free calcium levels can also have wide-ranging effects on cellular function .

Biochemische Analyse

Biochemical Properties

1-Stearoyl-2-Arachidonoyl PC-d8 plays a crucial role in biochemical reactions. It is a major phospholipid species in low-density lipoprotein (LDL) and is involved in the generation of pro-inflammatory and pro-thrombotic mediators . It interacts with various enzymes and proteins, including protein kinase C (PKC), which requires activation via second messengers including Ca 2+, diacylglycerol (DAG), and/or a phospholipid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the activity of non-selective cation channels (NSCC) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a diacylglycerol (DAG) that contains the ω-6 polyunsaturated fatty acid arachidonic acid in the sn-2 position and stearic acid in the sn-1 position of the glycerol backbone .

Metabolic Pathways

This compound is involved in the phosphatidylinositol cycle (PI-cycle), which is the major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . It interacts with enzymes and cofactors in this pathway.

Vorbereitungsmethoden

The synthesis of 1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC involves the incorporation of deuterium into the moleculeThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the unsaturated bonds in the arachidonic acid moiety.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phosphatidylcholine group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated derivatives .

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:

Chemie: Als interner Standard in analytischen Techniken zur Quantifizierung des nicht-deuterierten Gegenstücks.

Biologie: Um den Lipidstoffwechsel und Signalwege zu untersuchen.

Medizin: Bei der Entwicklung deuterierter Medikamente mit verbesserten pharmakokinetischen Eigenschaften.

Industrie: Für die Produktion von hochreinen Lipidstandards und in der Untersuchung von Lipiddoppelschichten

Wirkmechanismus

Der Wirkmechanismus von 1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC beinhaltet seine Rolle als Phospholipid in Zellmembranen. Es kann mit verschiedenen Proteinen und Enzymen interagieren und so Signalwege und zelluläre Prozesse beeinflussen. Die Deuteriumatome im Molekül können seine pharmakokinetischen und metabolischen Profile beeinflussen, was es zu einem wertvollen Werkzeug in der Medikamentenentwicklung macht .

Vergleich Mit ähnlichen Verbindungen

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC ist aufgrund seiner Deuteriummarkierung einzigartig, was es von seinem nicht-deuterierten Gegenstück 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC unterscheidet. Ähnliche Verbindungen sind:

1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC: Die nicht-deuterierte Version.

1-Stearoyl-2-Arachidonoyl-sn-glycerol: Ein Diacylglycerol-Derivat.

1-Stearoyl-2-Arachidonoyl-phosphatidylcholin: Ein weiteres Phospholipid mit ähnlicher Fettsäurezusammensetzung

Eigenschaften

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i14D,16D,20D,22D,25D,27D,31D,33D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRFUPOQYJOOZ-WHAFDBSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

![[1,2]oxazolo[4,3-g][2,1]benzoxazole](/img/structure/B570655.png)

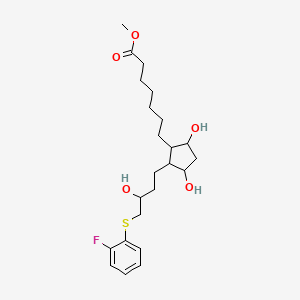

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)